REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[C:11]([C:14]1[CH:15]=[C:16]([CH:21]=[C:22]([Br:25])[C:23]=1[OH:24])[C:17]([O:19][CH3:20])=[O:18])(=[O:13])[CH3:12].[N:26]1([C:32](Cl)=[O:33])[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1.Cl>C1COCC1.O.C(Cl)Cl>[Br:25][C:22]1[CH:21]=[C:16]([CH:15]=[C:14]([C:11](=[O:13])[CH2:12][C:32]([N:26]2[CH2:31][CH2:30][O:29][CH2:28][CH2:27]2)=[O:33])[C:23]=1[OH:24])[C:17]([O:19][CH3:20])=[O:18] |f:0.1|
|
Name
|
|
Quantity
|
1.41 L
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C(C(=O)OC)C=C(C1O)Br
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.055 L
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C(=O)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled back to −65° C.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to −30° C.
|
Type
|
EXTRACTION
|
Details
|
HCl 2N (300 mL) until pH 7, the aqueous solution was extracted with DCM (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was triturated in MTBE
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)OC)C=C(C1O)C(CC(=O)N1CCOCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 153 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |